4-(Trimethylsilyl)-1h-indole

Übersicht

Beschreibung

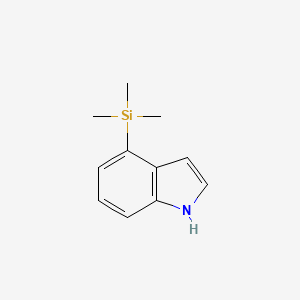

4-(Trimethylsilyl)-1H-indole: is an organic compound that features a trimethylsilyl group attached to the fourth position of an indole ring. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)-1H-indole typically involves the introduction of the trimethylsilyl group to an indole precursor. One common method is the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom on the indole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process often includes purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Friedel-Crafts Reactions

One of the primary reaction pathways for 4-(trimethylsilyl)-1H-indole involves Friedel-Crafts reactions, where it acts as a nucleophile in electrophilic aromatic substitution.

-

Friedel-Crafts Hydroxyalkylation : In this reaction, this compound can react with aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine such as diisopropylethylamine (i-Pr2NEt). This method allows for the formation of 3-(1-silyloxyalkyl)indoles, which can be deprotected to yield hydroxyalkylated products. The reaction conditions typically involve low temperatures (-78 °C) to minimize side reactions and improve yields .

-

Mechanism : The Lewis acidity of TMSOTf facilitates the formation of an ionization-resistant O-silylated product, which is crucial for suppressing undesired decomposition processes during the reaction .

Addition Reactions

-

Addition to Aldehydes : The compound can undergo direct addition reactions with various aldehydes, resulting in the formation of indole-aldehyde adducts. This reaction is notable for producing 1:1 adducts rather than the more thermodynamically favored 2:1 adducts, which are common in similar systems .

Reactions with Nitrones

-

Friedel-Crafts Addition to Nitrones : Another significant reaction pathway involves the addition of this compound to nitrones, which are reactive electrophiles derived from aldehydes. Under similar conditions as those used for aldehydes, this reaction leads to the formation of stable indole-nitrone adducts .

Oxidation Reactions

-

Chemoselective Oxidation : The compound can also participate in oxidation reactions that convert it into hydroxy-indolenines. This transformation is facilitated by catalytic systems that allow for selective oxidation without affecting the indole structure significantly .

Selected Reaction Examples

| Entry | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-methylindole + Benzaldehyde | TMSOTf, -78 °C | Hydroxyalkylated product | ~70 |

| 2 | N-methylindole + N,a-diphenylnitrone | TMSOTf, i-Pr2NEt | Indole-nitrone adduct | ~65 |

| 3 | Indole + H2O2 | DMAP catalyst | Hydroxy-indolenine | ~80 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

4-(Trimethylsilyl)-1H-indole derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain indole derivatives exhibit significant cytotoxic activity against various cancer cell lines, including lung adenocarcinoma (A549) and others. The structure-activity relationship (SAR) indicates that modifications on the indole ring can enhance potency and selectivity against cancer cells .

Antimicrobial Properties

Research has demonstrated that indole derivatives, including those modified with trimethylsilyl groups, possess antibacterial and antifungal activities. A study highlighted the synthesis of indole-based thiazolylcoumarins, which showed promising antibacterial effects against Gram-positive and Gram-negative bacteria . These properties make them candidates for developing new antimicrobial agents.

Neuropharmacological Effects

Indoles are known to interact with various neurotransmitter systems. Compounds like this compound have been studied for their potential as allosteric modulators at cannabinoid receptors (CB1R), which are implicated in numerous neurological disorders . The presence of the trimethylsilyl group may influence the binding affinity and efficacy of these compounds.

Synthetic Methodologies

Friedel-Crafts Reactions

The compound serves as a versatile building block in Friedel-Crafts alkylation reactions. The trimethylsilyl group enhances the electrophilicity of the indole, facilitating reactions with various electrophiles under mild conditions. This method has been optimized to produce a range of substituted indoles efficiently .

Multicomponent Reactions

this compound is employed in multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds and functional groups. This approach has led to the synthesis of complex heterocycles with potential biological activities . For example, one-pot reactions involving this compound have yielded functionalized indoles that are further evaluated for pharmacological properties.

Material Science Applications

Organic Electronics

The unique electronic properties of indoles make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to facilitate charge transport and light emission . The incorporation of trimethylsilyl groups can enhance solubility and film-forming properties, making these materials more viable for commercial applications.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Trimethylsilyl)-1H-indole involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the indole ring. This allows for selective reactions to occur at other positions on the molecule. The trimethylsilyl group can be removed under specific conditions, revealing the reactive sites for further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

4-(Trimethylsilyl)phenol: Features a trimethylsilyl group attached to a phenol ring.

4-(Trimethylsilyl)aniline: Features a trimethylsilyl group attached to an aniline ring.

4-(Trimethylsilyl)pyridine: Features a trimethylsilyl group attached to a pyridine ring.

Uniqueness: 4-(Trimethylsilyl)-1H-indole is unique due to the presence of both the indole ring and the trimethylsilyl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the trimethylsilyl group provides chemical stability and protection during synthetic transformations. This combination makes this compound a valuable compound in various research and industrial applications .

Biologische Aktivität

4-(Trimethylsilyl)-1H-indole, often abbreviated as 4-TMS-indole, is a derivative of indole characterized by the presence of a trimethylsilyl (TMS) group at the 4-position. This compound is primarily utilized in organic synthesis and serves as a precursor for various biologically active indole derivatives. While 4-TMS-indole itself is not extensively documented for inherent biological activity, its role in facilitating the synthesis of more complex bioactive molecules is significant.

- Molecular Formula : C₁₁H₁₅NSi

- Structure : The TMS group enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles compared to unsubstituted indoles.

The TMS group also acts as a protecting group for the nitrogen atom in the indole structure, allowing for selective chemical modifications without affecting the reactivity of this site.

Synthesis and Reactivity

4-TMS-indole can be synthesized through various methods, including:

- Direct silylation of indole using trimethylsilyl chloride.

- Friedel-Crafts reactions , where indoles are alkylated or acylated under controlled conditions.

The reactivity of 4-TMS-indole allows it to participate in several chemical transformations, including:

- N-alkylation to form indolylalkylamines.

- Electrophilic aromatic substitutions where the TMS group influences the electronic properties of the ring.

Example Reaction Pathway

A common synthetic pathway involves:

- N-Alkylation : The TMS group is removed under mild acidic conditions, exposing the nitrogen for further reactions.

| Reaction Step | Conditions | Yield |

|---|---|---|

| N-Alkylation | TMS removal followed by alkylation | 76% |

Biological Activity and Applications

While 4-TMS-indole does not exhibit notable biological activity on its own, it serves as a crucial intermediate in synthesizing various biologically active compounds. Some applications include:

- Precursor for Anticancer Agents : Indole derivatives synthesized from 4-TMS-indole have shown promising cytotoxic activities against cancer cell lines, such as HepG2 and MCF-7. For example, certain derivatives exhibited LC50 values as low as 0.55 μM against MCF-7 cells, indicating significant potency .

- Antimicrobial Research : The structural framework provided by 4-TMS-indole has been utilized in developing new antibiotics to combat resistant strains . The modification of indole derivatives often leads to enhanced antibacterial properties.

Case Studies

-

Synthesis of Indolylalkylamines :

- Researchers synthesized several indolylalkylamines from 4-TMS-indole, demonstrating their potential as therapeutic agents. The study highlighted that removing the TMS group allowed for further functionalization leading to compounds with varied biological activities.

- Cytotoxicity Studies :

Eigenschaften

IUPAC Name |

1H-indol-4-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFOETMEXFECLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413661 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82645-11-2 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.